molecular formula C13H17NO B1366577 trans-4-(Diethylamino)cinnamaldehyde CAS No. 22411-59-2

trans-4-(Diethylamino)cinnamaldehyde

Cat. No. B1366577
CAS RN: 22411-59-2
M. Wt: 203.28 g/mol
InChI Key: JXXOTBSUZDDHLT-AATRIKPKSA-N
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Description

Trans-4-(Diethylamino)cinnamaldehyde is a synthetic organic compound with the molecular formula (C2H5)2NC6H4CH=CHCHO . It is a gold powder in appearance .


Molecular Structure Analysis

The molecular weight of trans-4-(Diethylamino)cinnamaldehyde is 203.28 . Its linear formula is (C2H5)2NC6H4CH=CHCHO . The InChI key is JXXOTBSUZDDHLT-AATRIKPKSA-N .


Physical And Chemical Properties Analysis

Trans-4-(Diethylamino)cinnamaldehyde appears as a gold powder . It has a melting point of 74-76 °C .

Scientific Research Applications

1. Dual Chemosensor for Cu2+ and Fe3+

  • Summary of Application: A new fluorescent sensor, RT4, was synthesized by reacting trans-4-(diethylamino)cinnamaldehyde with rhodamine B hydrazide in a one-step reaction . This sensor was used to detect Cu2+ and Fe3+ ions.
  • Methods of Application: The characterization of RT4 was done using FT-IR, 1H NMR, 13C NMR, and single crystal X-ray crystallography . The sensor exhibited a highly selective and sensitive colorimetric response upon recognition of Cu2+ and fluorometric response with Fe3+ ions in aqueous acetonitrile .
  • Results or Outcomes: The calculated limit of detections (LOD) of RT4 with Cu2+ and Fe3+ were 0.20 and 0.18 µM at λ abs/em = 555 and 585 nm, respectively . The sensor also showed low cytotoxicity in human colorectal carcinoma HCT 116 after 24 hours .

2. Antibacterial Surfaces

  • Summary of Application: Cinnamaldehyde was incorporated into mussel-inspired and natural plant polyphenol coatings as part of a single-step fabrication process . These coatings exhibited strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .
  • Methods of Application: Polydopamine–cinnamaldehyde, polyethyleneimine–cinnamaldehyde, and tannic acid–cinnamaldehyde coatings were prepared . Cinnamaldehyde was also impregnated into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth .
  • Results or Outcomes: The polydopamine- and tannic acid-based systems displayed a log 10 Reduction = 8 . No loss in antibacterial efficacy was observed for non-woven polypropylene cloth impregnated with cinnamaldehyde over 17 recycle tests .

3. Antibacterial Agent Against Foodborne Enterobacteriaceae

  • Summary of Application: The compound was studied for its antibacterial effectiveness against foodborne Enterobacteriaceae, a primary group of Gram-negative pathogens responsible for foodborne illnesses . The study also explored its synergism with gentamicin (GEN), an antibiotic .
  • Methods of Application: The antibacterial activity was evaluated by the disk diffusion method, microdilution test, kinetics of growth, and time-kill curve . The synergistic effect between trans-cinnamaldehyde (TC) and GEN was investigated by checkerboard assay .
  • Results or Outcomes: All strains showed sensitivity to TC with an inhibition zone diameter >35 mm . The TC showed inhibitory and bactericidal action in most tested bacteria around 625 μg/mL . Sub-inhibitory amounts (1/2 and 1/4 MIC) of TC interfered with the growth kinetics by lag phase extension and decreased the log phase . The synergistic effect between TC/GEN was observed for E. coli and E. cloacae strains with FICi ranging from 0.15 to 0.50 .

4. Chromogenic Reagent

  • Summary of Application: trans-4-(Diethylamino)cinnamaldehyde is used as a chromogenic reagent for the determination of certain compounds .
  • Methods of Application: The specific methods of application can vary depending on the compound being analyzed .
  • Results or Outcomes: The outcomes can also vary, but the use of trans-4-(Diethylamino)cinnamaldehyde as a chromogenic reagent can help in the identification or quantification of certain compounds .

5. Overcoming Bacterial Resistance

  • Summary of Application: The compound has been studied as a potential candidate to overcome bacterial resistance . The research has focused on its ability to increase the efficacy of different antibiotics, especially cefotaxime, ciprofloxacin, and gentamicin .

6. Interference with Bacterial Tolerance

  • Summary of Application: The compound has been studied for its ability to interfere with bacterial tolerance .
  • Methods of Application: The specific methods of application can vary depending on the specific study .
  • Results or Outcomes: In one study, isolates which recovered tolerance were identified in all six independent lineages with supplementation after three rounds of subculture .

properties

IUPAC Name

(E)-3-[4-(diethylamino)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXOTBSUZDDHLT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418751
Record name trans-4-(Diethylamino)cinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Diethylamino)cinnamaldehyde

CAS RN

22411-59-2
Record name NSC166362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166362
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-(Diethylamino)cinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22411-59-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NAS Pungut, CH Tan, HM Saad, KS Sim… - … of Photochemistry and …, 2023 - Elsevier
A new fluorescent sensor, RT4 has been synthesized by reacting trans-4-(diethylamino)cinnamaldehyde with rhodamine B hydrazide in a one-step reaction. The characterization of RT4 …
Number of citations: 2 www.sciencedirect.com
P Nur Amira Solehah - 2021 - studentsrepo.um.edu.my
Four rhodamine B based chemosensors have been synthesized through condensation reaction between rhodamine B hydrazide with 2-hydroxy-3-methoxybenzaldehyde (RBOV), …
Number of citations: 2 studentsrepo.um.edu.my
NAS Pungut - 2021 - search.proquest.com
Four rhodamine B based chemosensors have been synthesized through condensation reaction between rhodamine B hydrazide with 2-hydroxy-3-methoxybenzaldehyde (RBOV), …
Number of citations: 0 search.proquest.com
ML Manier, JM Spraggins, ML Reyzer… - Journal of Mass …, 2014 - Wiley Online Library
Imaging mass spectrometry (IMS) studies increasingly focus on endogenous small molecular weight metabolites and consequently bring special analytical challenges. Since analytical …
ML Manier, ML Reyzer, A Goh, V Dartois… - Journal of the …, 2011 - ACS Publications
Isoniazid (INH) is an important component of front-line anti-tuberculosis therapy with good serum pharmacokinetics but unknown ability to penetrate tuberculous lesions. However, …
Number of citations: 87 pubs.acs.org
Y Lee - 2018 - books.google.com
This thesis describes an in-depth study of an indolizine-based fluorophore, from understanding of its structure-photophysical property relationship to its application as a useful biological …
Number of citations: 6 www.google.com
GK Todorova - 2000 - search.proquest.com
This dissertation is focused on the design and synthesis of high μβ chromophores for application in EO modulators. Development of novel π-conjugation bridges and acceptors has …
Number of citations: 2 search.proquest.com
Y Lee, Y Lee - Systematic Exploration of Indolizine-Based Small …, 2018 - Springer
Fluorescent quantum yield is one of the most important photophysical properties, governing the brightness of a given fluorescent molecule [ 1 ]. Understanding the relationship between …
Number of citations: 0 link.springer.com

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